![molecular formula C17H13F3N2O2S B2593293 2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid CAS No. 726152-80-3](/img/structure/B2593293.png)
2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid
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Overview
Description
“2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 726152-80-3. It has a molecular weight of 366.36 and its molecular formula is C17H13F3N2O2S . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13F3N2O2S/c18-17(19,20)12-6-7-14-13(8-12)21-16(25-10-15(23)24)22(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,24). This code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 366.36 .Scientific Research Applications
Synthesis and Catalytic Applications
The synthesis of complex heterocyclic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, utilizes sulfuric acid derivatives as recyclable catalysts under solvent-free conditions, demonstrating the compound's role in facilitating environmentally friendly chemical reactions (Tavakoli, Bagherneghad, & Niknam, 2012). Additionally, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a catalyst for synthesizing 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), highlighting the compound's utility in producing pharmacologically relevant structures with high yields (Tayebi et al., 2011).
Novel Compound Formation
Research on trifluoromethyl sulfonates from sulfonic acids using hypervalent iodine trifluoromethylating agent underlines the compound's potential in introducing trifluoromethyl groups into molecules, a modification known to impact the biological activity of compounds (Koller et al., 2009). This method's significance lies in its mild conditions and good to excellent yields, offering a valuable tool for medicinal chemistry.
Antimicrobial and Larvicidal Activities
The creation of triazinone derivatives by condensing certain sulfanyl compounds with various substituted phenyl acetic acids demonstrates the role of these chemicals in generating novel compounds with antimicrobial and larvicidal activities. This research presents a pathway to discovering new agents for controlling microbial pathogens and mosquito larvae, potentially contributing to public health (Kumara et al., 2015).
Advanced Material Synthesis
The study on benzene-sulfonate and -carboxylate copper polymers' synthesis and their application in the oxidation of cyclohexane reveals the compound's versatility in creating materials with catalytic properties. These polymers, when used in ionic liquids, show enhanced yields and turnover numbers, suggesting their potential in industrial applications for sustainable chemical processes (Hazra et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)12-6-7-14-13(8-12)21-16(25-10-15(23)24)22(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQUEGRDPVGATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid |
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